Cas no 5176-93-2 (2-Pyrimidinamine, N-2-propenyl- (9CI))

2-Pyrimidinamine, N-2-propenyl- (9CI) structure
5176-93-2 structure
Product Name:2-Pyrimidinamine, N-2-propenyl- (9CI)
CAS No:5176-93-2
MF:C7H9N3
MW:135.166460752487
MDL:MFCD04126151
CID:1019885
PubChem ID:3281441
Update Time:2025-04-20

2-Pyrimidinamine, N-2-propenyl- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrimidinamine, N-2-propenyl- (9CI)
    • N-prop-2-enylpyrimidin-2-amine
    • AC1MM77Y
    • CHEMBL1650060
    • CTK1G8293
    • MolPort-002-881-447
    • N-allyl-N-(2-pyrimidinyl)amine
    • SureCN2163151
    • DTXSID40391005
    • CS-0323000
    • N-Allylpyrimidin-2-amine
    • 8W-0340
    • SB56974
    • MFCD04126151
    • AKOS008923506
    • N-(prop-2-en-1-yl)pyrimidin-2-amine
    • 5176-93-2
    • SCHEMBL2163151
    • MDL: MFCD04126151
    • Inchi: 1S/C7H9N3/c1-2-4-8-7-9-5-3-6-10-7/h2-3,5-6H,1,4H2,(H,8,9,10)
    • InChI Key: OLWCTDSSMHOOOC-UHFFFAOYSA-N
    • SMILES: N(C1N=CC=CN=1)CC=C

Computed Properties

  • Exact Mass: 135.079647300g/mol
  • Monoisotopic Mass: 135.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 97
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 37.8Ų

Experimental Properties

  • Color/Form: NA

2-Pyrimidinamine, N-2-propenyl- (9CI) Security Information

2-Pyrimidinamine, N-2-propenyl- (9CI) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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